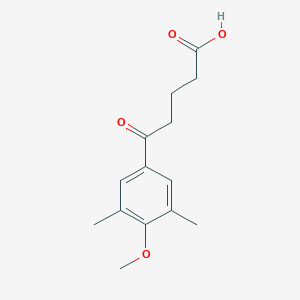
5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid
Overview
Description
Synthesis Analysis
The synthesis of structurally related compounds often involves the condensation of equimolar amounts of specific aldehydes with isonicotinic acid hydrazide, as seen in compounds synthesized by Yang (2007). These procedures might be relevant for synthesizing 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid by adjusting the starting materials and reaction conditions appropriately.
Molecular Structure Analysis
Molecular structures of compounds with similar functional groups have been reported, showing asymmetric units and stabilization by secondary intermolecular interactions (Ajibade & Andrew, 2021). Such detailed analysis is crucial for understanding the molecular structure of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid.
Chemical Reactions and Properties
Reactions involving compounds with methoxy and dimethyl groups, such as those studied by Nishihara, Nara, & Osakada (2002), provide insights into the reactivity of these groups in complex molecules. The formation of new bonds and functional groups can significantly affect the chemical properties and reactivity of the compound.
Physical Properties Analysis
The physical properties of a compound, including its crystalline structure and hydrogen bonding patterns, are essential for its characterization and application. Studies like those by Katrusiak (1996) offer a glimpse into how these properties are determined and their implications on the compound's stability and interactions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of compounds containing methoxyphenyl and dimethyl groups, can be inferred from the synthesis and characterization studies of similar compounds (Gowda et al., 2009). These properties are influenced by the molecular structure, substituents, and functional groups present in the molecule.
For detailed and specific insights into the synthesis, structure, and properties of 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid, one would need to conduct targeted synthetic and analytical studies, taking cues from existing research on similar compounds.
References (Sources)
Scientific Research Applications
-
Petasis Reaction : This is a multicomponent reaction that couples a carbonyl derivative, an amine, and boronic acids to yield substituted amines. While not directly related to your compound, the reaction involves similar structures and could potentially be relevant depending on the context of your research.
-
Tertiary Phosphines : These compounds, which contain only P–C bonds, are synthesized and studied in various scientific fields. Again, while not directly related to your compound, the methods and outcomes of these studies might provide some insight into potential applications of your compound.
Safety And Hazards
“3,5-Dimethyl-4-methoxyphenylboronic acid” is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-7-11(8-10(2)14(9)18-3)12(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKVEZDZBABWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554725 | |
| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovaleric acid | |
CAS RN |
109025-26-5 | |
| Record name | 5-(4-Methoxy-3,5-dimethylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



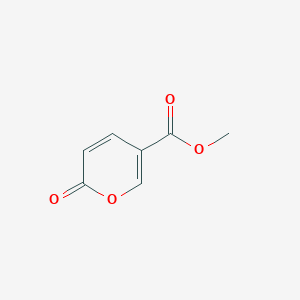
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)


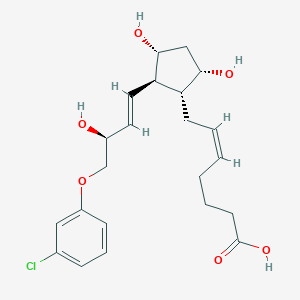
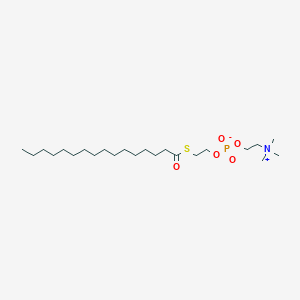
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)


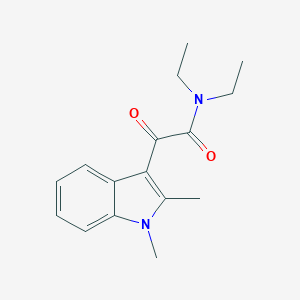
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)

